3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole - 1105210-56-7

3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Catalog Number: EVT-2814760
CAS Number: 1105210-56-7
Molecular Formula: C16H13ClN2O4S
Molecular Weight: 364.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This novel compound was synthesized via a three-step protocol. Its structure was confirmed through HRMS, IR, 1H, and 13C NMR experiments.

Relevance: This compound shares a similar structural motif with 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. Both compounds feature a 3-chlorophenyl group and a 4-methoxyphenyl group. While the main compound has these groups attached to an oxadiazole ring, this related compound incorporates them into a triazole ring system.

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

Compound Description: This compound demonstrated good nematocidal activity against Bursaphelenchus xylophilus, even surpassing the commercial seed coating agent Tioxazafen in efficacy. It effectively decreased nematode movement and negatively impacted respiration, oxygen consumption, and caused fluid leakage.

Relevance: This compound belongs to the 1,2,4-oxadiazole class, just like 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. Both share the core oxadiazole ring structure, highlighting the potential for diverse biological activities within this chemical class.

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: Similar to compound 4i, this derivative also exhibited good nematocidal activity against Bursaphelenchus xylophilus with a corrected mortality of 60.1% at 200 mg/L. It also impacted nematode movement, respiration, and oxygen consumption.

Relevance: This compound possesses structural similarities to 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. Both share the 1,2,4-oxadiazole ring with a 4-chlorophenyl substituent at the 3-position. This highlights the potential influence of a halogenated aromatic ring on the biological activity of 1,2,4-oxadiazole derivatives.

2-Aroylamino-5-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,3,4-thiadiazoles (3a-e)

Compound Description: These compounds were synthesized by cyclization of 4-aroyl-1-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]thiosemicarbazides with concentrated H2SO4. They represent a series of aryl-substituted 1,3,4-thiadiazoles connected to a triazole moiety.

Relevance: While not directly containing an oxadiazole ring, these compounds demonstrate the feasibility of incorporating a p-chlorophenyl substituent, as seen in 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, into other heterocyclic systems like thiadiazoles. This suggests the potential for exploring similar modifications to the main compound to investigate changes in biological activity.

5-(4-Methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((4-nitrophenyl)sulfonyl)-1H-1,2,3-triazole

Compound Description: This compound exhibited in vitro anticancer activity against three human cancer cell lines: MCF-7, MDA-MB-231, and A-549.

Relevance: This compound shares the presence of a 4-methoxyphenyl group with 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, although incorporated within a triazole ring. The presence of sulfonyl groups in both compounds highlights a potential structural element for biological activity.

4-((1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (9a)

Compound Description: This compound emerged as the most potent among a series of coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrids tested for cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D).

Relevance: This compound showcases the successful hybridization of a 1,2,4-oxadiazole with a 1,2,3-triazole, both present in a molecule containing a coumarin moiety. This provides insight into potential modifications for 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, considering the combination of different heterocyclic systems for enhanced biological activity. Notably, both compounds share the 4-chlorophenyl substituent on the oxadiazole ring.

2-[3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide (1)

Compound Description: This compound served as the starting material for synthesizing various 1,2,4-triazole derivatives and a 1,3,4-oxadiazole-2-thione. These derivatives were evaluated for lipase and α-glucosidase inhibition.

Relevance: Although incorporating the 4-chlorophenyl and 4-methoxyphenyl moieties within a triazole structure, this compound highlights the presence of these substituents in diverse heterocyclic frameworks, similar to the main compound. The use of a 1,2,4-triazole as a scaffold for generating bioactive molecules suggests potential for exploring triazole-based analogs of 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole.

6-(Dichloro-(4-methoxyphenyl)tellanyl)methyl)-5,6-dihydro-3H-thiazolo[3,2-b][1,2,4]triazolium-7 perchlorate

Compound Description: This thiazolo[3,2-b][1,2,4]triazolium salt was obtained through aryltelluriumchlorination of 4,5-diaryl-substituted 3-allylthio-1,2,4-triazoles.

Relevance: While structurally different from 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, this compound highlights the application of a 4-methoxyphenyl group in conjunction with a halogenated element, albeit tellurium instead of chlorine, in a complex heterocyclic system. This emphasizes the potential for exploring alternative halogenated compounds related to the main compound.

10-((1-((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one (10b)

Compound Description: This compound, an acridone-1,2,4-oxadiazole-1,2,3-triazole hybrid, exhibited potent acetylcholinesterase inhibitory activity, comparable to rivastigmine. Docking studies confirmed its dual binding inhibitory activity.

Relevance: This compound exemplifies the integration of a 4-methoxyphenyl substituted 1,2,4-oxadiazole with a 1,2,3-triazole within a larger acridone structure. This further supports the concept of combining the oxadiazole core of 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole with other heterocycles, potentially enhancing its biological properties.

Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN4]platinum(II)

Compound Description: This platinum(II) complex incorporates 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole ligands and exhibits a distorted Cl2N2 square-planar geometry.

Relevance: This complex demonstrates the use of a 4-methoxyphenyl substituted 1,2,4-oxadiazole as a ligand in metal coordination chemistry. This highlights the potential for exploring the coordination chemistry of 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, specifically with metals like platinum, to investigate novel applications and properties.

2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide

Compound Description: This compound is a key intermediate in the synthesis of a series of 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety. These derivatives have shown promising nematocidal activity against Bursaphelenchus xylophilus.

Relevance: This compound highlights the structural significance of the 4-chlorophenyl and 4-methoxyphenyl moieties present in 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. The shared presence of these substituents, albeit in a triazole framework, suggests their potential role in influencing biological activity.

4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This triazole derivative has been described as an important, biologically active heterocyclic compound. The crystal structure reveals intermolecular N-H···S hydrogen bonds. [, ]

Relevance: This compound shares the presence of both a 4-chlorophenyl and a 3-methoxyphenyl group with 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. While the core heterocycle differs, this similarity emphasizes the potential influence of these substituents on biological activity across different frameworks. [, ]

6-Benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound represents a novel triazolothiadiazine derivative synthesized via the reaction of a triazole thiol with various phenacyl iodides. Certain derivatives exhibited significant antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexneri.

Relevance: Although lacking a direct structural resemblance to 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, this compound exemplifies the potential of combining multiple heterocycles, including a triazole, to achieve potent biological activity. This suggests a strategy for modifying the main compound by incorporating additional heterocyclic moieties to explore potential enhancements in bioactivity.

2‐{[3‐(4‐Chlorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methylsulfanyl}‐5‐methyl‐1,3,4‐thiadiazole

Compound Description: This compound was synthesized by reacting 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole. The crystal structure analysis revealed a coplanar arrangement of the benzene and oxadiazole rings and an 82.2° angle between this plane and the thiadiazole ring.

Relevance: This compound possesses significant structural similarity to 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, sharing the core 1,2,4-oxadiazole ring with a 4-chlorophenyl substituent. This further emphasizes the impact of a halogenated aromatic ring on the structure and potentially the biological activity of oxadiazole derivatives.

mesoionic 2-(4-chlorophenyl)-3-methyl-4-(4-methoxyphenyl)-1;3-thiazolium-5-thyolate (CMMTT)

Compound Description: This mesoionic compound, CMMTT, exhibited a potent vasorelaxant effect in rat superior mesenteric arteries. This vasorelaxation was primarily mediated by the endothelium, involving nitric oxide release and the NO-cGMP pathway.

Relevance: Although featuring a thiazolium core instead of an oxadiazole, CMMTT shares the presence of both a 4-chlorophenyl and a 4-methoxyphenyl group with 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. This similarity highlights the potential contribution of these substituents to biological activity, even across different heterocyclic frameworks.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound's crystal structure was analyzed, revealing specific dihedral angles and torsion angles between the oxadiazole ring and the phenyl and chlorobenzene rings. The crystal packing is characterized by N-H···O hydrogen bonds, C-H···O, C-H···π, and weak π–π stacking interactions.

Relevance: This compound belongs to the 1,3,4-oxadiazole class, like 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, though with a different substitution pattern. The presence of a 4-chlorophenyl substituent in both compounds highlights the potential influence of such a group on the structure and intermolecular interactions of oxadiazole derivatives.

Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate

Compound Description: This compound was synthesized from methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole. Crystal structure analysis revealed weak intramolecular C-H···N hydrogen bonds and intermolecular C-H···O and C-H···π interactions.

Relevance: This compound provides an example of a 1,2,4-oxadiazole bearing a substituted phenyl group at the 3-position, similar to 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. This suggests the feasibility of modifying the main compound by incorporating different substituents on the 3-phenyl ring to modulate its properties and potential biological activity.

6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole-3-(2H)thione (compound 4)

Compound Description: This compound was synthesized from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole and carbon disulfide in the presence of potassium hydroxide. It serves as an example of a fused heterocyclic system incorporating both a 1,2,4-triazole and a 1,3,4-oxadiazole.

Relevance: Although the triazole and oxadiazole rings are fused in this compound, its synthesis from a 5-(4-chlorophenyl)-1,3,4-oxadiazole derivative highlights the versatility of modifying the oxadiazole core, similar to the approach taken with 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole.

(1R,5S)-3-Phenyl-2-(3-methyl-1',2',4'-oxadiazol-5'-yl)tropane (5a)

Compound Description: This compound, along with its stereoisomers (6-8), was synthesized and evaluated for binding affinity at dopamine, serotonin, and norepinephrine transporters. This series explored the bioisosteric replacement of ester groups with 1,2,4-oxadiazoles in cocaine analogs.

Relevance: This compound, though structurally dissimilar to 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, highlights the use of a 1,2,4-oxadiazole as a bioisostere for an ester group in drug development. This suggests a potential avenue for investigating bioisosteric replacements within the main compound to explore modifications that might influence its properties and biological activity.

3-[2-(2-Oxobenzothiazoline-3-yl)ethyl]-4-substituted-1,2,4-triazol-5-thiones

Compound Description: This series of compounds, with various substituents at the 4-position of the triazole ring, was synthesized and screened for analgesic and anti-inflammatory activities. Some derivatives showed promising results while demonstrating a low potential for gastric ulceration.

Relevance: While not directly related to the structure of 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, this series exemplifies the potential for achieving desired biological activities by modifying the substituent at a specific position of a heterocyclic ring. This concept could be applied to the main compound by exploring variations in the substituents on either the phenyl rings or the oxadiazole ring itself.

1-(5-Amino-1,3,4-oxadiazol-2-yl)-4-(2-amino-1,3,4-oxadiazol-5-yl)benzene (5)

Compound Description: This compound, containing two 1,3,4-oxadiazole rings, was synthesized from terephthalic acid hydrazide and served as a precursor for various 1,2,4-triazole derivatives.

Relevance: This compound highlights the feasibility of incorporating multiple 1,3,4-oxadiazole units within a single molecule, although they are not directly linked as in 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. This suggests the possibility of synthesizing dimeric or oligomeric analogs of the main compound, potentially leading to unique properties and biological activities.

4-((1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one

Compound Description: This compound emerged as the most active compound in a series of coumarin-1,2,3-triazole-oxadiazole hybrids evaluated for cytotoxicity against three human breast cancer cell lines (MCF-7, T-47D, and MDA-MB-231). The presence of chlorine on the aromatic ring connected to the oxadiazole moiety seems to play an important role in the cytotoxicity.

Relevance: This compound shares the 4-chlorophenyl substituent on the oxadiazole ring with 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. This structural similarity, along with the observed cytotoxicity, suggests that the 4-chlorophenyl group may contribute significantly to the biological activity of the main compound.

2-(4-chlorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3)

Compound Description: This compound is a representative of 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives, exhibiting potent antimicrobial activity.

Relevance: Although structurally distinct from 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, this compound highlights the antimicrobial potential of oxadiazoles bearing a 4-chlorophenyl substituent. This suggests that the main compound, which shares this structural feature, might also possess antimicrobial properties worth exploring.

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a)

Compound Description: This compound, along with two other triazole-conjugated novel 2,5-diaryl substituted 1,3,4-oxadiazole derivatives, exhibited promising antimicrobial activity.

Relevance: Similar to 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, this compound also features a 4-chlorophenyl substituent on the oxadiazole ring. This shared structural element, combined with the observed antimicrobial activity, suggests that the main compound might also possess valuable antimicrobial properties.

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a)

Compound Description: This compound, a 1,3,4-oxadiazole-linked benzopyrimidinone conjugate, demonstrates promising antimicrobial activity.

Relevance: This compound features a 4-chlorophenyl substituent on the oxadiazole ring, akin to 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. While the overall structure differs, the shared presence of this substituent in an antimicrobial compound suggests that the main compound may also exhibit antimicrobial properties.

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

Compound Description: This compound was developed as a potential antimicrobial agent. It showcases the combination of a 1,3,4-oxadiazole unit with a 1,2,4-triazole-3-one core.

Relevance: While not directly analogous to 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, this compound provides an example of incorporating a 1,3,4-oxadiazole into a larger heterocyclic system with potential antimicrobial properties. This suggests the possibility of exploring similar modifications to the main compound, potentially enhancing its biological activity profile.

Quinoxaline-Oxadiazole hybrids (7)

Compound Description: These compounds, combining a quinoxaline moiety with a 1,3,4-oxadiazole ring, were developed and investigated for their antimicrobial activity.

Relevance: Although structurally distinct from 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, these hybrids provide further evidence for the potential of combining a 1,3,4-oxadiazole unit with other heterocycles to generate novel antimicrobial agents. This suggests a possible strategy for modifying the main compound by incorporating additional heterocyclic moieties to explore potential improvements in biological activity.

2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

Compound Description: This compound displayed a significant enhancement of GABA-induced chloride currents (IGABA) in α1β2γ1 receptors. It exhibited high efficiency, enhancing IGABA (α1β2γ2) by 775 ± 17% at 100 μM. [, ]

Relevance: While structurally different from 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, CGS 20625 shares the presence of a 4-methoxyphenyl group. This emphasizes the potential biological relevance of this substituent across various chemical scaffolds. [, ]

5-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-3-methyl-[1,2,4]-oxadiazole (Ru 33203)

Compound Description: This compound did not significantly affect the GABA-induced chloride currents (IGABA) at a 1 μM concentration. [, ]

Relevance: This compound belongs to the 1,2,4-oxadiazole class, like 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, though with a different substitution pattern. It highlights the structural diversity within the oxadiazole class and the potential for varying pharmacological properties depending on the specific substituents. [, ]

N-[3-(2-dimethylamino)ethoxy-4-methoxy-phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-(1,1'-biphenyl)-4-carboxamide hydrochloride (SB-216641)

Compound Description: This compound is a selective antagonist for the 5-HT1D receptor. In autoradiographic studies, it was used to displace [(3)H]5-carboxamidotryptamine binding sites in the globus pallidus and substantia nigra of 5-HT(1A/1B) knockout mice.

Relevance: SB-216641, though structurally different from 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, highlights the presence of a 1,2,4-oxadiazole moiety in a compound with defined biological activity. This emphasizes the potential for pharmacological applications of oxadiazole-containing molecules.

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (SC560)

Compound Description: This compound is a selective inhibitor of cyclooxygenase-1 (COX-1). []

Properties

CAS Number

1105210-56-7

Product Name

3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

IUPAC Name

3-(3-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8

InChI

InChI=1S/C16H13ClN2O4S/c1-22-13-5-7-14(8-6-13)24(20,21)10-15-18-16(19-23-15)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3

InChI Key

XACZUAWFJPZIFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.